5-Methoxy-1-methyl-1,2,3,4-tetrahydropyridin-4-one
CAS No.:
Cat. No.: VC17707998
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11NO2 |
|---|---|
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | 5-methoxy-1-methyl-2,3-dihydropyridin-4-one |
| Standard InChI | InChI=1S/C7H11NO2/c1-8-4-3-6(9)7(5-8)10-2/h5H,3-4H2,1-2H3 |
| Standard InChI Key | AEEUOWCKFLBIHH-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC(=O)C(=C1)OC |
Introduction
5-Methoxy-1-methyl-1,2,3,4-tetrahydropyridin-4-one is a heterocyclic organic compound belonging to the class of tetrahydropyridine derivatives. These compounds are significant in medicinal chemistry due to their diverse biological activities. The presence of a methoxy group and a methyl group attached to the tetrahydropyridine ring makes this compound particularly interesting for pharmacological studies.
Synthesis Methods
The synthesis of 5-Methoxy-1-methyl-1,2,3,4-tetrahydropyridin-4-one typically involves modifications of existing tetrahydropyridine structures. Starting materials are often readily available in chemical libraries, facilitating efficient production in laboratory settings. The synthesis may employ various techniques to control reaction conditions such as temperature and pH, optimizing yields and minimizing side reactions.
Chemical Reactions and Mechanism of Action
This compound can undergo various chemical reactions, requiring careful control of conditions. While the exact mechanism of action is not fully elucidated, similar compounds have shown activity at serotonin and dopamine receptors, suggesting potential interactions with these pathways.
Potential Applications
5-Methoxy-1-methyl-1,2,3,4-tetrahydropyridin-4-one has several potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its biological activities make it a subject of interest for studying therapeutic effects.
Comparison with Other Tetrahydropyridine Derivatives
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 5-Methoxy-1-methyl-1,2,3,4-tetrahydropyridin-4-one | C₈H₉NO₂ | 155.16 g/mol | Not listed |
| 5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine | C₇H₁₃NO | 127.184 g/mol | 98435-42-8 |
Research Findings and Future Directions
Research on 5-Methoxy-1-methyl-1,2,3,4-tetrahydropyridin-4-one is ongoing, with a focus on its potential therapeutic effects. Further studies are needed to fully elucidate its mechanism of action and explore its applications in medicine.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume